2-Hydroxy-3,4,6-trimethoxybenzaldehyde 2-Hydroxy-3,4,6-trimethoxybenzaldehyde 2-Hydroxy-3,4,6-trimethoxybenzaldehyde is a natural product found in Uvaria welwitschii with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17883538
InChI: InChI=1S/C10H12O5/c1-13-7-4-8(14-2)10(15-3)9(12)6(7)5-11/h4-5,12H,1-3H3
SMILES:
Molecular Formula: C10H12O5
Molecular Weight: 212.20 g/mol

2-Hydroxy-3,4,6-trimethoxybenzaldehyde

CAS No.:

Cat. No.: VC17883538

Molecular Formula: C10H12O5

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3,4,6-trimethoxybenzaldehyde -

Specification

Molecular Formula C10H12O5
Molecular Weight 212.20 g/mol
IUPAC Name 2-hydroxy-3,4,6-trimethoxybenzaldehyde
Standard InChI InChI=1S/C10H12O5/c1-13-7-4-8(14-2)10(15-3)9(12)6(7)5-11/h4-5,12H,1-3H3
Standard InChI Key LRGJWCQSWJHJKW-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C(=C1C=O)O)OC)OC

Introduction

Chemical Identification and Structural Characteristics

Molecular and Structural Data

The IUPAC name for this compound is 2-hydroxy-3,4,6-trimethoxybenzaldehyde, with the SMILES string COC1=CC(=C(C(=C1C=O)O)OC)OC . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₅
Molecular Weight212.20 g/mol
CAS Registry Number65162-31-4
PubChem CID12494693
InChIKeyLRGJWCQSWJHJKW-UHFFFAOYSA-N

The compound’s 2D structure features a benzaldehyde backbone with methoxy groups at positions 3, 4, and 6, and a hydroxyl group at position 2 (Figure 1A). Computational studies reveal intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, stabilizing the planar conformation .

Synthesis and Isolation

Laboratory Synthesis

Two primary synthetic routes have been documented:

  • Vilsmeier-Haack Reaction: A patent (RU2234492C1) describes the reaction of 1,2,3-trimethoxybenzene with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 80–85°C, yielding 74% product .

  • Oxidation of Trimethoxybenzene Derivatives: Treatment of 2,3,4-trimethoxybenzaldehyde with hydrogen peroxide (H₂O₂) and sulfuric acid in methanol achieves 95% yield .

Comparative analysis shows the Vilsmeier-Haack method offers higher regioselectivity, while oxidation is more scalable (Table 1).

Table 1: Synthetic Methods for 2-Hydroxy-3,4,6-trimethoxybenzaldehyde

MethodReagentsYield (%)Purity (%)Reference
Vilsmeier-HaackDMF, POCl₃, 1,2,3-trimethoxybenzene7499.8
H₂O₂ OxidationH₂O₂, H₂SO₄, MeOH95>98

Natural Isolation

The compound is isolated from Uvaria welwitschii via ethanolic extraction followed by column chromatography . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure .

Physicochemical Properties

Spectral Data

  • ¹H NMR (CDCl₃): δ 3.87 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃), 6.54 (d, J = 8.0 Hz, 1H), 6.62 (d, J = 8.0 Hz, 1H), 9.82 (s, 1H, CHO) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (O-H stretch) .

Solubility and Stability

The compound is soluble in polar organic solvents (e.g., methanol, DMSO) but insoluble in water. It is stable under inert atmospheres but prone to oxidation in air, necessitating storage at –20°C .

Biological and Pharmacological Activities

Antimicrobial Activity

Derivatives of 2-hydroxy-3,4,6-trimethoxybenzaldehyde exhibit moderate antibacterial effects against Staphylococcus aureus and Escherichia coli (MIC = 32–64 µg/mL) . The hydroxyl and methoxy groups enhance membrane permeability, disrupting bacterial lipid bilayers .

Cytotoxicity

Curcumin analogs incorporating this scaffold show IC₅₀ values of 12–25 µM against prostate cancer cells (PC-3, LNCaP), surpassing parent compounds in selectivity .

Applications and Future Directions

2-Hydroxy-3,4,6-trimethoxybenzaldehyde serves as a precursor in synthesizing dihydropyrimidines for antimicrobials and nonlinear optical materials . Ongoing research explores its role in metal-organic frameworks (MOFs) for catalytic applications .

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